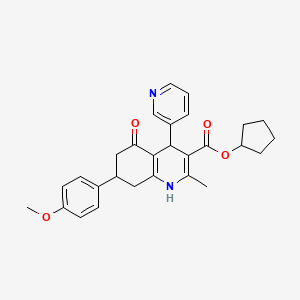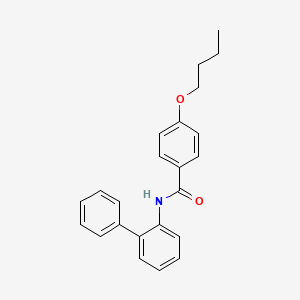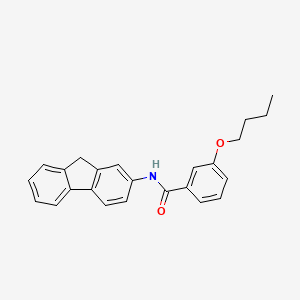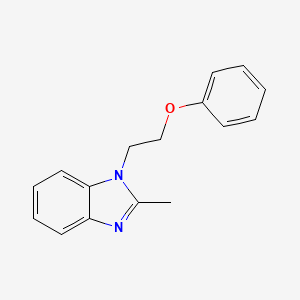![molecular formula C17H16ClN5O B5055223 1-[(4-chlorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide](/img/structure/B5055223.png)
1-[(4-chlorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, 2-(2-pyridyl)ethylamine, and triazole-4-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or potassium carbonate.
Synthetic Route:
Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, as well as the use of large-scale reactors and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the synthesis of ergosterol in fungal cells, leading to antifungal activity.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazole-1-yl-methyl)pentane-3-ol: This compound has a similar triazole structure but differs in the presence of a pentane-3-ol group.
2-tert-Butyl-4-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)-2-butanol: This compound also contains a triazole ring and a 4-chlorophenyl group but has a different butanol moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-14-6-4-13(5-7-14)11-23-12-16(21-22-23)17(24)20-10-8-15-3-1-2-9-19-15/h1-7,9,12H,8,10-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIRHTPVSMEOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)
![N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}benzamide](/img/structure/B5055171.png)
![N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5055184.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)
![2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B5055207.png)
![(5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]-5-CHLOROPHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5055208.png)
![N-(3'-methoxy-3-biphenylyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B5055210.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B5055235.png)
![ethyl 1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5055241.png)
